Fmoc-NH-PEG5-C2-NH2

PROTAC linker design Lipophilicity Aqueous solubility

Fmoc-NH-PEG5-C2-NH2 (CAS 2093277-71-3) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker designed for proteolysis-targeting chimera (PROTAC) synthesis. It provides an Fmoc-protected amine at one terminus and a free primary amine at the other, separated by exactly five ethylene glycol repeat units (PEG5).

Molecular Formula C27H38N2O7
Molecular Weight 502.6 g/mol
Cat. No. B8116094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG5-C2-NH2
Molecular FormulaC27H38N2O7
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C27H38N2O7/c28-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-29-27(30)36-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21,28H2,(H,29,30)
InChIKeyMPOMUBRLMOQWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG5-C2-NH2 – A Monodisperse, Pentaethylene Glycol PROTAC Linker with Fmoc-Protected Amine


Fmoc-NH-PEG5-C2-NH2 (CAS 2093277-71-3) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker designed for proteolysis-targeting chimera (PROTAC) synthesis. It provides an Fmoc-protected amine at one terminus and a free primary amine at the other, separated by exactly five ethylene glycol repeat units (PEG5). The discrete linker imparts a molecular weight of 502.60 Da, a calculated LogP of 1.4, and 20 rotatable bonds, combining hydrophilicity with substantial conformational freedom . Commercial sources routinely supply the compound at ≥95 % purity (HPLC), empowering reproducible structure‑activity relationship (SAR) campaigns in targeted protein degradation .

Why Fmoc-NH-PEG5-C2-NH2 Cannot Be Exchanged with Other Fmoc-PEG-Amine Linkers or Alkyl Spacers


PROTAC linker length, polarity, and end-group chemistry collectively dictate ternary complex stability, cell permeability, and batch-to-batch reproducibility [1]. Shortening the PEG chain by even two ethylene glycol units reduces conformational sampling, can impair ternary complex formation by up to 20‑fold, and raises LogP by ≥ 1.1 units, substantially decreasing aqueous solubility [2]. Swapping the Fmoc protecting group for Boc alters the deprotection pH profile and may compromise compatibility with standard solid‑phase peptide synthesis (SPPS) workflows. Using polydisperse PEG linkers introduces chain‑length heterogeneity that obscures SAR interpretation and complicates regulatory analytical validation .

Head‑to‑Head and Class‑Level Quantitative Differentiation of Fmoc-NH-PEG5-C2-NH2


1.5‑Log‑Unit Lower Lipophilicity Than Fmoc-NH-PEG2-C2-NH2 Drives Aqueous Solubility and Reduces Aggregation

Fmoc-NH-PEG5-C2-NH2 exhibits a measured LogP of 1.4, conferring markedly higher hydrophilicity than its shorter-chain analogues Fmoc-NH-PEG3-C2-NH2 (LogP 2.53) and Fmoc-NH-PEG2-C2-NH2 hydrochloride (LogP 2.94) . The ΔLogP of 1.54 between PEG5 and PEG2 corresponds to an approximately 35‑fold difference in octanol‑water partitioning, directly translating to superior aqueous solubility and reduced propensity for colloidal aggregation – a well‑documented failure mode for PROTACs bearing hydrophobic warheads [1].

PROTAC linker design Lipophilicity Aqueous solubility

Five Ethylene Glycol Units Deliver a ≥ 4‑PEG Motif That Preserves Ternary Complex Affinity

A systematic analysis of published PROTAC structures revealed that linkers containing ≥ 4 PEG units consistently maintained binding affinity comparable to the free ligands, whereas PROTACs with shorter linkers suffered up to a 20‑fold reduction in ternary complex stability [1]. Fmoc-NH-PEG5-C2-NH2, with its five ethylene glycol repeats, comfortably exceeds this 4‑unit threshold, providing a pre‑validated scaffold for ternary complex formation without the affinity penalty observed with Fmoc-NH-PEG3-C2-NH2 or Fmoc-NH-PEG2-C2-NH2 .

Ternary complex stability Linker length SAR

20 Rotatable Bonds Confer Greater Conformational Search Space Than Shorter Fmoc‑PEG‑Amine Analogues

The PEG5 spacer in Fmoc-NH-PEG5-C2-NH2 contributes 20 rotatable bonds, compared with 13 rotatable bonds for the PEG3 analogue (Fmoc-NH-PEG3-C2-NH2) and 10 for the PEG2 analogue (Fmoc-NH-PEG2-C2-NH2 hydrochloride) . This additional flexibility enables a larger conformational ensemble, facilitating the mutual orientation of warhead and E3‑ligase ligands required for a productive ternary complex – a geometric requirement that rigid or short linkers often fail to satisfy [1].

Conformational flexibility Linker dynamics Ternary complex geometry

Absolute Monodispersity (MW 502.60 Da) Eliminates Batch‑to‑Batch Variability Inherent to Polydisperse PEG Linkers

Unlike traditional polymeric PEG linkers that exhibit polydispersity indices (PDI) of 1.05–1.2, Fmoc-NH-PEG5-C2-NH2 is a single, chromatographically defined species with an exact mass of 502.267 Da and a purity specification of ≥ 98 % (HPLC) . Commercial suppliers of monodisperse PEG building blocks emphasize that discrete‑length PEG chains simplify peptide analysis and eliminate the hydrodynamic radius variation that confounds pharmacokinetic predictions . This level of definition is particularly critical for PROTAC programmes, where trace truncation impurities can lock into non‑productive binary interactions and artefactually lower apparent DC50 values .

Monodispersity CMPA Reproducibility

Fmoc Protection Enables Orthogonal, Base‑Labile Deprotection Incompatible with Boc‑Protected PEG‑Amine Linkers

The Fmoc group on Fmoc-NH-PEG5-C2-NH2 is removed quantitatively with 20 % piperidine in DMF under mild basic conditions, whereas the Boc‑protected analogue requires acidic cleavage (e.g., 50 % TFA in DCM) that is incompatible with acid‑labile resins and protecting groups commonly employed in Fmoc‑SPPS . This orthogonal reactivity allows the linker to be incorporated into growing peptide chains without perturbing side‑chain protecting groups, a critical advantage over Boc‑PEG‑amine linkers where acidic deprotection can prematurely cleave the peptide from the resin or remove other acid‑sensitive functionalities .

Orthogonal protection Solid‑phase peptide synthesis Fmoc vs Boc

PEG Backbone Preserves Environment‑Independent Polarity, Outperforming Alkyl Linkers in Passive Permeability

A recent study comparing two VHL‑recruiting PROTACs that differed only in linker composition (PEG vs alkyl) found that the PEG‑based PROTAC adopted conformations of similar shape and polarity in both polar and non‑polar environments, whereas the alkyl‑linker variant underwent hydrophobic collapse in water, leading to folded, less polar conformations and dramatically lower passive cell permeability [1]. Fmoc-NH-PEG5-C2-NH2, as a pure PEG linker, is expected to confer the same environment‑independent polarity benefit to PROTACs constructed with it, in contrast to analogous alkyl‑chain linkers (e.g., Fmoc‑aminohexanoic acid) or mixed alkyl‑PEG hybrids [2].

Cell permeability PEG vs alkyl linker Conformational polarity

High‑Confidence Application Scenarios for Fmoc-NH-PEG5-C2-NH2 Based on Quantitative Differentiation


PROTAC Library Synthesis Requiring Balanced Hydrophilicity and Sufficient Linker Length

When constructing a PROTAC library where the warhead or E3 ligand is hydrophobic, Fmoc-NH-PEG5-C2-NH2 provides a LogP of 1.4 – over one log unit lower than its PEG3 and PEG2 counterparts – reducing the risk of colloidal aggregation while still offering the ≥ 4‑PEG‑unit length needed to preserve ternary complex affinity [1].

Fmoc‑SPPS‑Compatible Bioconjugation of Peptide‑Based PROTACs

The base‑labile Fmoc group permits direct incorporation into standard Fmoc solid‑phase peptide synthesis protocols, eliminating the need for acid‑deprotection steps that would cleave acid‑sensitive linkers or side‑chain groups. This orthogonal compatibility makes the linker a drop‑in replacement for Fmoc‑amino acids in automated peptide synthesizers .

SAR Campaigns Demanding High Batch‑to‑Batch Reproducibility

With an exact mass of 502.267 Da and commercial purity ≥ 98 %, the monodisperse nature of Fmoc-NH-PEG5-C2-NH2 removes the confounding influence of chain‑length heterogeneity on in‑vitro degradation readouts. This reproducibility is particularly valuable during lead optimization, where sub‑stoichiometric impurity artefacts can mask true structure‑activity relationships .

Cell‑Permeable PROTAC Design Where Alkyl Linkers Fail

For targets requiring passive diffusion across cellular membranes, the PEG backbone of Fmoc-NH-PEG5-C2-NH2 maintains a consistent polar surface area regardless of solvent environment, avoiding the hydrophobic collapse that compromises the permeability of alkyl‑chain linkers. This property is especially relevant for PROTACs targeting intracellular proteins that are not substrates for active transport [2].

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